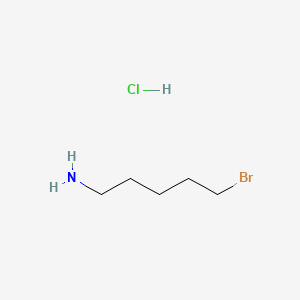

5-Bromo-1-pentylamine, Hydrochloride

説明

Significance as a Bifunctional Organic Intermediate

The primary significance of 5-Bromo-1-pentylamine, Hydrochloride lies in its identity as a bifunctional organic intermediate. This means it possesses two distinct reactive functional groups: a primary amino group (-NH2) and a bromo group (-Br) separated by a five-carbon aliphatic chain. This dual functionality is the cornerstone of its utility, enabling chemists to perform sequential or, in some cases, one-pot reactions to construct complex molecular architectures.

The presence of both a nucleophilic amine and an electrophilic alkyl bromide within the same molecule allows for a variety of synthetic strategies. The amine can participate in reactions such as N-alkylation, acylation, and the formation of imines and amides. Concurrently, the bromine atom serves as a good leaving group in nucleophilic substitution reactions or can be involved in organometallic coupling reactions. This bifunctionality is particularly valuable in the synthesis of heterocyclic compounds, where intramolecular cyclization between the two reactive ends can lead to the formation of five- or six-membered nitrogen-containing rings, structures that are prevalent in many biologically active molecules. For instance, the intramolecular cyclization of 5-Bromo-1-pentylamine can lead to the formation of piperidine (B6355638), a key structural motif in many pharmaceuticals. nih.govresearchgate.net

The hydrochloride salt form of the amine enhances the compound's stability and handling characteristics, making it a more practical reagent in a laboratory setting. The amine can be readily liberated from its salt form by treatment with a base when it is needed for a reaction.

Historical Context of Halogenated Primary Amines in Organic Synthesis

The use of halogenated primary amines as synthetic intermediates is a concept that has evolved with the broader field of organic synthesis. Historically, the development of methods to selectively introduce and react functional groups has been a central theme. The synthesis of urea (B33335) by Friedrich Wöhler in 1828 is often cited as a pivotal moment that opened the door to the laboratory synthesis of organic molecules.

In the early 20th century, the focus was on developing reliable reactions and reagents. The synthesis of primary amines through methods like the Gabriel synthesis or the reduction of nitriles and amides became commonplace. Similarly, the utility of alkyl halides as electrophiles in substitution reactions was well-established.

Scope and Emerging Research Trajectories for this compound

The contemporary research landscape continues to find new and innovative uses for this compound and related bifunctional compounds. Its application is particularly prominent in the fields of medicinal chemistry and materials science.

In medicinal chemistry, this compound serves as a key starting material for the synthesis of novel pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The piperidine ring, which can be synthesized from 5-Bromo-1-pentylamine, is a privileged scaffold found in numerous drugs. nih.govresearchgate.net Furthermore, the ability to introduce a five-carbon linker with a terminal amine allows for the exploration of structure-activity relationships in drug design, where the distance and orientation of functional groups can be critical for biological activity. Research into kinase inhibitors, for example, often involves the synthesis of complex heterocyclic systems, a task for which this bifunctional intermediate is well-suited. nih.gov

Emerging research is also exploring the use of this compound in the development of novel materials. The primary amine can be used to functionalize surfaces or to incorporate the molecule into polymer chains, while the bromo group remains available for further chemical modification. This could lead to the creation of materials with tailored properties for applications in areas such as drug delivery, diagnostics, and catalysis. The synthesis of derivatives of similar bromo-compounds for use in agrochemicals and as antimicrobial agents also points to potential future applications. researchgate.net

The versatility of this compound ensures its continued relevance in organic synthesis. As chemists seek to create increasingly complex and functional molecules, the demand for such well-defined, bifunctional building blocks is likely to grow.

Structure

3D Structure of Parent

特性

IUPAC Name |

5-bromopentan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12BrN.ClH/c6-4-2-1-3-5-7;/h1-5,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIBQRJDLYOTOGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CCBr.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30724444 | |

| Record name | 5-Bromopentan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30724444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246816-76-1 | |

| Record name | 5-Bromopentan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30724444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Bromo 1 Pentylamine, Hydrochloride

Direct Halogenation Strategies for Pentylamine Derivatives

Direct halogenation of a simple alkyl amine like 1-pentylamine presents considerable challenges in terms of selectivity. The presence of the amine functionality can lead to multiple side reactions, and controlling the position of halogenation on the alkyl chain is not straightforward.

Bromination Protocols for Alkyl Amines

Direct bromination of unprotected primary alkyl amines with reagents like molecular bromine (Br₂) often leads to a mixture of products, including polybrominated species and oxidation products. The amine group itself can be oxidized, and its basic nature can promote side reactions. To achieve a selective bromination, the amino group is typically protected first. Common protecting groups for amines include acetyl (Ac), tert-butoxycarbonyl (Boc), and benzyloxycarbonyl (Cbz). Once protected, the alkyl chain can be subjected to bromination.

However, radical bromination of an N-protected pentylamine would likely result in a mixture of brominated isomers, with substitution favored at the secondary carbons (positions 2, 3, and 4) due to the higher stability of secondary radicals compared to primary radicals. Therefore, direct bromination of a simple pentylamine derivative is generally not a regioselective method for obtaining the 5-bromo isomer.

Optimization of Regioselectivity and Yield in Halogenation Reactions

Achieving high regioselectivity for the terminal (5-position) bromination of a pentylamine derivative is a significant synthetic challenge. Direct halogenation methods are often unselective for unactivated alkyl chains. Strategies to improve regioselectivity typically involve more complex, multi-step sequences where the functional groups are introduced in a controlled manner, as will be discussed in the subsequent sections. For simple alkyl chains, achieving terminal functionalization often requires starting with a precursor that already contains a functional group at the desired position.

Convergent and Linear Synthetic Routes to Access the Target Compound

Due to the challenges of direct halogenation, linear and convergent synthetic routes are generally preferred for the synthesis of 5-Bromo-1-pentylamine, Hydrochloride. These methods involve the sequential or convergent assembly of the molecule from smaller, functionalized precursors.

Precursor-Based Transformations Utilizing Pentane (B18724) Scaffolds

A common and effective strategy involves starting with a five-carbon chain that already contains functional groups that can be converted to the desired amine and bromide.

One such precursor is 1,5-dibromopentane (B145557) . This commercially available starting material can be converted to 5-Bromo-1-pentylamine through a nucleophilic substitution reaction where one of the bromine atoms is replaced by a nitrogen-containing nucleophile. A classic method for this transformation is the Gabriel synthesis . In this method, potassium phthalimide (B116566) is used as an ammonia (B1221849) surrogate to avoid the over-alkylation that can occur with ammonia itself. The phthalimide anion displaces one of the bromide ions of 1,5-dibromopentane to form N-(5-bromopentyl)phthalimide. Subsequent hydrolysis or hydrazinolysis of the phthalimide group then liberates the primary amine. The final step involves treatment with hydrochloric acid to afford the hydrochloride salt.

| Step | Reactants | Reagents | Solvent | Typical Yield |

| 1 | 1,5-Dibromopentane | Potassium Phthalimide | DMF | 80-90% |

| 2 | N-(5-bromopentyl)phthalimide | Hydrazine hydrate | Ethanol | 85-95% |

| 3 | 5-Bromo-1-pentylamine | HCl | Ether | >95% |

Another viable precursor is 1,5-pentanediol . This diol can be selectively monobrominated to yield 5-bromo-1-pentanol. The remaining hydroxyl group can then be converted to the amine. This conversion can be achieved via a two-step process: first, activation of the hydroxyl group (e.g., by converting it to a tosylate or mesylate), followed by nucleophilic substitution with an amine source like ammonia or an azide (B81097) followed by reduction.

| Step | Starting Material | Reagents | Product | Typical Yield |

| 1 | 1,5-Pentanediol | HBr/H₂SO₄ | 5-Bromo-1-pentanol | 70-80% |

| 2a | 5-Bromo-1-pentanol | 1. TsCl, Pyridine; 2. NaN₃ | 5-Azido-1-bromopentane | 80-90% |

| 2b | 5-Azido-1-bromopentane | H₂, Pd/C or LiAlH₄ | 5-Bromo-1-pentylamine | >90% |

Strategic Incorporation of Amine and Halide Functionalities

Alternative linear strategies involve building the carbon chain while incorporating the necessary functionalities. Two classic name reactions that allow for the synthesis of a primary amine with one less carbon atom than the starting material are the Hofmann and Curtius rearrangements .

For the synthesis of 5-Bromo-1-pentylamine, one could start with 6-bromohexanoic acid . This acid can be converted to its corresponding amide, 6-bromohexanamide . Treatment of the amide with bromine and a strong base, such as sodium hydroxide, induces the Hofmann rearrangement to yield 5-Bromo-1-pentylamine.

| Step | Reactant | Reagents | Product | Typical Yield |

| 1 | 6-Bromohexanoic acid | 1. SOCl₂; 2. NH₄OH | 6-Bromohexanamide | 80-90% |

| 2 | 6-Bromohexanamide | Br₂, NaOH, H₂O | 5-Bromo-1-pentylamine | 70-85% |

Alternatively, 6-bromohexanoic acid can be converted to an acyl azide, typically via the acid chloride. Gentle heating of the acyl azide in an inert solvent triggers the Curtius rearrangement to form an isocyanate. The isocyanate can then be hydrolyzed with aqueous acid to give the desired primary amine hydrochloride.

| Step | Reactant | Reagents | Intermediate/Product | Typical Yield |

| 1 | 6-Bromohexanoic acid | SOCl₂ or (COCl)₂ | 6-Bromohexanoyl chloride | >95% |

| 2 | 6-Bromohexanoyl chloride | NaN₃ | 6-Bromohexanoyl azide | 90-95% |

| 3 | 6-Bromohexanoyl azide | Heat (in Toluene), then H₃O⁺ | This compound | 75-90% |

A further strategy is the reductive amination of 5-bromopentanal . This aldehyde can be reacted with ammonia in the presence of a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a metal catalyst, to directly form 5-Bromo-1-pentylamine.

| Reactants | Reducing Agent | Solvent | Typical Yield |

| 5-Bromopentanal, Ammonia | NaBH₃CN | Methanol | 60-80% |

Green Chemistry and Sustainable Approaches in Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, several approaches can be considered to make the synthesis more sustainable.

The choice of solvents is a key aspect of green chemistry. Replacing hazardous solvents like dimethylformamide (DMF) with greener alternatives such as water, ethanol, or 2-methyltetrahydrofuran (B130290) (2-MeTHF) in the synthetic routes described above would significantly improve the environmental profile of the synthesis. For instance, the Gabriel synthesis could potentially be adapted to use a more environmentally benign solvent.

Biocatalysis offers a powerful green alternative to traditional chemical methods. Enzymes can catalyze reactions with high selectivity and under mild conditions (aqueous environment, ambient temperature and pressure). For the synthesis of 5-bromo-1-pentylamine, a potential biocatalytic route could involve the use of a transaminase enzyme to convert a suitable keto-bromide precursor into the chiral amine. While not yet specifically reported for this molecule, the development of such a biocatalytic route would be a significant step towards a more sustainable synthesis.

Modern synthetic technologies such as microwave-assisted synthesis and flow chemistry can also contribute to greener processes. Microwave heating can often dramatically reduce reaction times and improve yields, leading to energy savings. Flow chemistry, where reactions are carried out in a continuous stream, allows for better control over reaction parameters, improved safety, and can facilitate easier scale-up and purification, often leading to a reduction in waste. The synthesis of primary amines from alkyl halides has been demonstrated in flow reactors, suggesting that a continuous flow Gabriel synthesis of 5-bromo-1-pentylamine could be a viable and more sustainable approach.

Catalytic Methods for Selective Bond Formation

Catalytic processes are superior to stoichiometric reactions as they minimize waste and improve reaction efficiency. researchgate.net In the synthesis of precursors to 5-Bromo-1-pentylamine, catalytic methods are employed to ensure selective chemical bond formation.

A key precursor, 5-bromo-1-pentene (B141829), can be synthesized from 1,5-dibromopentane via a catalytically induced elimination reaction. This transformation is crucial as the resulting alkene functionality can be subsequently converted to the primary amine. A patented method details the use of hexamethylphosphoric triamide as a catalyst in an N,N-dimethylformamide solvent system. google.comchemicalbook.com The catalyst facilitates the selective elimination of one equivalent of hydrogen bromide to form the desired terminal alkene.

Research findings have demonstrated that optimizing catalyst loading and reaction conditions can significantly enhance product yield. chemicalbook.com

Table 1: Catalytic Synthesis of 5-Bromo-1-pentene

| Reactant | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1,5-Dibromopentane | Hexamethylphosphoric triamide | N,N-Dimethylformamide | 140 | 6 | 76 | google.com |

| 1,5-Dibromopentane | Hexamethylphosphoric triamide | N,N-Dimethylformamide | 140 | 4 | 80.1 | chemicalbook.com |

Beyond this specific example, broader catalytic strategies are being developed for selective bond formation. These include photocatalytic radical coupling for creating C-O bonds and tropylium (B1234903) ion organocatalysis for efficient amide bond formation, highlighting the trend towards mild and highly selective catalytic systems in modern organic synthesis. rsc.orgrsc.org While not directly applied to 5-Bromo-1-pentylamine, these methods represent the forefront of catalytic research for constructing complex molecules.

Solvent Selection and Waste Minimization Strategies

Commonly used solvents in related syntheses include dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF). google.com DCM is effective for its ability to dissolve a wide range of organic reagents and its low boiling point simplifies removal during work-up. However, environmental and health concerns associated with chlorinated solvents have spurred research into greener alternatives.

Waste minimization is a core principle of green chemistry, aiming to reduce the environmental impact of chemical production. researchgate.net Key strategies include:

Use of Recoverable Solvents: Developing protocols that employ recoverable reaction media, such as acetonitrile-water azeotropes, can significantly reduce solvent waste. rsc.orgresearchgate.net

Catalytic Reagents: As mentioned previously, using catalytic reagents instead of stoichiometric ones is a fundamental principle to prevent waste generation. researchgate.net

Process Optimization: Designing processes that operate at ambient temperature and pressure where possible reduces energy consumption. researchgate.net

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. researchgate.net

Electrochemical methods, such as reductive amination, offer a promising path for waste-minimized synthesis, often allowing for the efficient recovery and reuse of solvents and electrolytes. rsc.orgresearchgate.net

Table 2: Comparison of Solvent Strategies

| Strategy | Solvent Example | Advantages | Disadvantages |

| Traditional | Dichloromethane (DCM) | Good solubility for reagents, easy to remove. | Environmental concerns, potential toxicity. |

| Traditional | N,N-Dimethylformamide (DMF) | High boiling point, suitable for heated reactions. google.com | Difficult to remove, reprotoxic. |

| Green/Sustainable | Acetonitrile-Water Azeotrope | Recoverable, can simplify product isolation. rsc.orgresearchgate.net | May have limited substrate solubility. researchgate.net |

| Green/Sustainable | 2-MeTHF | Derived from renewable resources, lower toxicity. | May result in lower reaction efficiency in some systems. researchgate.net |

Purification and Isolation Techniques for Reaction Products

The final stage of synthesis involves the purification of the crude product to isolate this compound at the desired purity. A multi-step approach is often necessary, combining several techniques to remove unreacted starting materials, by-products, and catalysts.

Standard purification techniques applicable to this compound and its intermediates include:

Washing and Extraction: The crude reaction mixture is often first treated by quenching with an aqueous solution, such as saturated sodium thiosulfate (B1220275) or brine, to neutralize reactive species. chemicalbook.comchemicalbook.com The product is then extracted into an organic solvent like dichloromethane. This process is repeated to maximize recovery. chemicalbook.com

Distillation/Rectification: For liquid intermediates like 5-bromo-1-pentene, atmospheric or vacuum distillation is a highly effective method for purification on a large scale, separating compounds based on differences in boiling points. google.comchemicalbook.com

Crystallization: The final hydrochloride salt is a solid and can often be purified by crystallization from an appropriate solvent system. This technique yields a product of high purity by selectively precipitating the desired compound from the solution, leaving impurities behind. google.com

Flash Column Chromatography: This is a common laboratory-scale technique for achieving high purity. The crude product is passed through a column of silica (B1680970) gel, and a solvent system (eluent) is used to separate the components based on their polarity. chemicalbook.com

More advanced techniques are also emerging for the selective isolation of target molecules. One novel method involves the use of PEGylated recognition molecules and salt-assisted phase transformation, which allows for the facile separation of the target compound from a complex mixture. nih.gov

Table 3: Summary of Purification and Isolation Techniques

| Technique | Principle | Application | Reference |

| Washing/Extraction | Partitioning between immiscible liquid phases. | Removal of aqueous impurities, initial work-up. | chemicalbook.comchemicalbook.com |

| Distillation/Rectification | Separation based on boiling point differences. | Purification of volatile liquid intermediates. | google.comchemicalbook.com |

| Flash Chromatography | Separation based on polarity via a solid stationary phase. | High-purity separation of organic compounds. | chemicalbook.com |

| Crystallization | Selective precipitation of a pure solid from a solution. | Final purification of the solid hydrochloride salt. | google.com |

| Salt-Assisted Phase Transformation | Salt-induced precipitation of a PEGylated complex. | Advanced isolation from complex media. | nih.gov |

Reactivity and Mechanistic Studies of 5 Bromo 1 Pentylamine, Hydrochloride

Nucleophilic Reactivity of the Primary Amine Moiety

The primary amine group in 5-bromopentylamine is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. chemguide.co.uk This nucleophilicity is central to a variety of reactions, including alkylations, acylations, and cyclizations. For the amine to react, it must typically be in its free base form, as the protonated ammonium (B1175870) salt (the hydrochloride form) lacks the necessary lone pair for nucleophilic attack. This can be achieved by treatment with a base. The reactivity of primary amines is generally greater than ammonia (B1221849) but less than secondary amines, a trend that is influenced by both electronic and steric factors. masterorganicchemistry.com

Amine Alkylation and Acylation Reactions

Alkylation: The primary amine of 5-bromopentylamine can react with alkyl halides in a nucleophilic substitution reaction. msu.edu This process, known as N-alkylation, can lead to the formation of secondary amines, tertiary amines, and even quaternary ammonium salts. wikipedia.org The reaction is often difficult to control, as the newly formed secondary amine is typically more nucleophilic than the starting primary amine, leading to over-alkylation. masterorganicchemistry.com For instance, reacting 5-bromopentylamine with an alkyl halide like ethyl bromide would initially yield N-ethyl-5-bromopentylamine. This secondary amine can then react further with another molecule of ethyl bromide. chemguide.co.uk

Acylation: The primary amine readily reacts with acylating agents such as acyl chlorides or acid anhydrides to form amides. chemguide.co.uk This reaction is generally more controllable than alkylation. For example, the reaction with acetyl chloride in the presence of a base (to neutralize the HCl byproduct) would yield N-(5-bromopentyl)acetamide. The reaction with an acid anhydride, like acetic anhydride, is slower but also produces the corresponding amide. chemguide.co.uk

Table 1: Representative Alkylation and Acylation Reactions

| Reaction Type | Reagent | Product |

|---|---|---|

| Alkylation | Ethyl Bromide (CH₃CH₂Br) | N-Ethyl-5-bromopentylamine |

| Acylation | Acetyl Chloride (CH₃COCl) | N-(5-bromopentyl)acetamide |

| Acylation | Acetic Anhydride ((CH₃CO)₂O) | N-(5-bromopentyl)acetamide |

Condensation and Imine Formation

Primary amines, such as 5-bromopentylamine, undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This reversible reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org The reaction is typically catalyzed by acid, with an optimal pH range of about 4-5. masterorganicchemistry.com The formation of an imine involves several steps: nucleophilic attack, proton transfer to form a carbinolamine intermediate, and subsequent dehydration. libretexts.org

Table 2: Imine Formation with Carbonyl Compounds

| Carbonyl Reactant | Structure | Imine Product Name |

|---|---|---|

| Benzaldehyde | C₆H₅CHO | N-(5-bromopentyl)-1-phenylmethanimine |

| Acetone | (CH₃)₂CO | N-(5-bromopentyl)propan-2-imine |

The resulting imine contains a carbon-nitrogen double bond and can be hydrolyzed back to the original amine and carbonyl compound by treatment with aqueous acid. masterorganicchemistry.comnih.gov

Cyclization Reactions Leading to Azacyclic Systems

The bifunctional nature of 5-bromopentylamine, containing both a nucleophile (amine) and an electrophile (alkyl bromide), makes it a prime candidate for intramolecular cyclization. When treated with a base to deprotonate the ammonium group, the resulting free amine can attack the electrophilic carbon bearing the bromine atom. This intramolecular nucleophilic substitution results in the formation of a cyclic amine. Given the five-carbon chain separating the two functional groups, this reaction yields a six-membered ring system, specifically piperidine (B6355638). wikipedia.org This type of intramolecular reaction is a common and efficient method for synthesizing cyclic amines like aziridines, azetidines, and pyrrolidines from the corresponding haloamines. wikipedia.org

Electrophilic Reactivity of the Alkyl Bromide Moiety

The bromine atom, being more electronegative than carbon, creates a polar C-Br bond. This makes the carbon atom attached to the bromine an electrophilic center, susceptible to attack by nucleophiles. This reactivity allows for both substitution and elimination reactions.

Nucleophilic Substitution Reactions (Sₙ1 and Sₙ2 Pathways)

The primary alkyl bromide structure of 5-bromopentylamine strongly favors the Sₙ2 (Substitution, Nucleophilic, Bimolecular) mechanism for nucleophilic substitution. youtube.com

Sₙ2 Pathway: This mechanism involves a single, concerted step where a nucleophile attacks the electrophilic carbon at the same time the bromide leaving group departs. masterorganicchemistry.com The reaction rate is dependent on the concentration of both the substrate and the nucleophile. youtube.com Primary alkyl halides are ideal for Sₙ2 reactions because the carbon center is relatively unhindered, allowing for backside attack by the nucleophile. khanacademy.org Strong nucleophiles are typically required for this reaction.

Sₙ1 Pathway: The Sₙ1 (Substitution, Nucleophilic, Unimolecular) mechanism is disfavored for primary alkyl halides like this one. masterorganicchemistry.com This pathway involves a two-step process starting with the formation of a carbocation intermediate, which is the rate-determining step. youtube.commasterorganicchemistry.com Primary carbocations are highly unstable, making their formation energetically unfavorable. masterorganicchemistry.com Therefore, reactions of 5-bromopentylamine with nucleophiles will proceed almost exclusively via the Sₙ2 pathway. youtube.com

Table 3: Comparison of Sₙ1 and Sₙ2 Pathways for 5-Bromo-1-pentylamine

| Feature | Sₙ2 Pathway | Sₙ1 Pathway |

|---|---|---|

| Substrate Preference | Favored (Primary Alkyl Halide) | Disfavored (Unstable Primary Carbocation) |

| Mechanism | One-step (concerted) | Two-step (carbocation intermediate) |

| Rate Law | Rate = k[Substrate][Nucleophile] | Rate = k[Substrate] |

| Nucleophile Requirement | Favored by strong nucleophiles | Can proceed with weak nucleophiles |

| Likelihood | High | Extremely Low |

Elimination Reactions (E1 and E2 Pathways) for Alkene Formation

Elimination reactions can compete with substitution reactions, leading to the formation of an alkene. In the case of 5-bromopentylamine, this would result in the formation of 5-amino-1-pentene (if the amine is protected) or related compounds.

E2 Pathway: The E2 (Elimination, Bimolecular) mechanism is a concerted, one-step process where a base removes a proton from a carbon adjacent to the one bearing the leaving group, while the leaving group departs simultaneously to form a double bond. ucsb.edu This pathway requires a strong, sterically hindered base to be favored over the Sₙ2 reaction. youtube.com The rate depends on both the substrate and the base concentration. ucsb.edu

E1 Pathway: The E1 (Elimination, Unimolecular) mechanism proceeds through the same carbocation intermediate as the Sₙ1 reaction. masterorganicchemistry.com Since the formation of a primary carbocation is very difficult, the E1 pathway is not a significant reaction route for 5-bromopentylamine. masterorganicchemistry.com The rate of an E1 reaction is dependent only on the concentration of the substrate. masterorganicchemistry.com

Both E1 and E2 reactions are generally favored by heat. masterorganicchemistry.com For a primary alkyl halide like 5-bromopentylamine, the E2 reaction is the more plausible elimination pathway, although Sₙ2 reactions usually predominate unless a strong, bulky base is used. youtube.com

Organometallic Reagent Interactions (e.g., Grignard Reactions)

The reaction of 5-bromo-1-pentylamine with organometallic reagents, such as Grignard reagents (R-MgX), is predicated on the protection of the primary amine. In its unprotected hydrochloride form, the acidic ammonium proton would quench the highly basic Grignard reagent, preventing any reaction at the C-Br bond. Once protected, for instance as N-Boc-5-bromo-1-pentylamine, the molecule can undergo reactions typical of alkyl halides.

The formation of a Grignard reagent from N-protected 5-bromo-1-pentylamine itself is challenging due to the potential for intramolecular reaction or instability. However, its reaction with external Grignard reagents can proceed as a standard nucleophilic substitution (cross-coupling) if catalyzed, or more commonly, it can act as an electrophile in metal-catalyzed coupling reactions.

Alternatively, the bromo-amine can be converted into an organozinc reagent. The Jackson group has demonstrated that β-amino organozinc reagents, derived from amino acids, can be used in copper(I)-mediated allylation and cyclization reactions. While not a direct Grignard reaction, this highlights the utility of organometallic species derived from amino halides in C-C bond formation.

A more common approach is the use of halogen-metal exchange reactions. For instance, treatment with reagents like iPrMgCl·LiCl can generate a functionalized Grignard reagent from the corresponding aryl or alkyl halide under mild conditions. This "turbo Grignard" reagent can then participate in subsequent coupling reactions.

| Reagent/Catalyst System | Substrate (Analogous) | Product Type | Key Features |

| R-MgX / Fe(acac)₂ | Alkyl halide | Cross-coupled alkane | Iron-catalyzed cross-coupling of Grignard reagents with alkyl halides. |

| iPrMgCl·LiCl | Functionalized aryl/alkyl halide | Functionalized Grignard reagent | Halogen-magnesium exchange under mild conditions, tolerant of various functional groups. libretexts.org |

| Organozinc reagents / Cu(I) | β-amino halides | 2-substituted-5-methylenepiperidines | Copper-catalyzed coupling and cyclization. nih.gov |

This table presents data for analogous systems to illustrate the potential reactivity of N-protected 5-bromo-1-pentylamine with organometallic reagents.

Dual Functionality in Tandem and Cascade Reactions

The presence of both an amine (or a protected derivative) and a leaving group (bromide) on the same five-carbon chain makes 5-bromo-1-pentylamine an ideal substrate for reactions that form multiple bonds or rings in a single operational step.

The most direct exploitation of the dual functionality of 5-bromo-1-pentylamine is its intramolecular cyclization to form piperidine derivatives. This transformation is a key step in the synthesis of many nitrogen-containing heterocyclic compounds. The reaction is typically carried out on the N-protected amine to avoid polymerization and to control the nucleophilicity of the nitrogen atom.

The intramolecular N-alkylation proceeds via an SN2 mechanism, where the nitrogen nucleophile displaces the bromide. The rate and efficiency of this 6-endo-trig cyclization are influenced by the choice of protecting group, base, and solvent. For instance, deprotection of the Boc group from N-Boc-5-bromo-1-pentylamine can be followed by in situ cyclization under basic conditions to yield piperidine. Palladium-catalyzed intramolecular hydroamination of unactivated alkenes, a related process, has been shown to be effective for forming piperidines at room temperature using specialized ligands that prevent β-hydride elimination. organic-chemistry.org

| Substrate | Catalyst/Base | Solvent | Product | Yield (%) |

| N-Tosyl-5-amino-1-pentene | Pd(OAc)₂/AgBF₄/Cu(OTf)₂ | Toluene | 1-Tosyl-2-methylpiperidine | 85 |

| N-Boc-5-amino-1-hexene | PdCl₂(PCy₃)₂/AgOTf | Dichloromethane (B109758) | N-Boc-2-methylpiperidine | 78 |

| N-Benzyl-5-amino-1-pentene | (Ph₃P)₄RhCl | THF | 1-Benzyl-2-methylpiperidine | 90 |

This table showcases typical conditions for intramolecular cyclization of analogous aminoalkenes to form piperidine rings, a reaction pathway directly applicable to 5-bromo-1-pentylamine derivatives. organic-chemistry.org

Following protection of the amine group, the bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, vinyl, or alkyl substituents.

Suzuki-Miyaura Coupling: The Suzuki reaction, which couples an organohalide with a boronic acid or ester, is a powerful tool for C-C bond formation. N-Boc-5-bromo-1-pentylamine can be coupled with a variety of boronic acids in the presence of a palladium catalyst and a base. Studies on similar bromo-substituted compounds, such as 5-bromoindazoles and 5-bromo-2-methylpyridin-3-amine, have demonstrated the feasibility of this approach, achieving good to excellent yields. nih.govmdpi.com The choice of catalyst, ligand, and base is crucial for optimizing the reaction. nih.govnih.gov

Heck Reaction: The Heck reaction couples the alkyl bromide with an alkene to form a new, more substituted alkene. wikipedia.orgorganic-chemistry.org While less common for unactivated alkyl bromides compared to aryl or vinyl halides, intramolecular versions of this reaction are well-established for forming rings. libretexts.org For intermolecular couplings, N-protected 5-bromo-1-pentylamine could react with activated alkenes, such as acrylates or styrenes, under typical Heck conditions (Pd catalyst, base, and phosphine (B1218219) ligand). The success of such a reaction would depend on minimizing β-hydride elimination from the alkyl-palladium intermediate.

| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | N-Boc-5-aryl-1-pentylamine |

| Suzuki-Miyaura | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | N-Boc-5-(pyrrol-2-yl)-1-pentylamine |

| Heck | Styrene | Pd(OAc)₂ / PPh₃ / Et₃N | N-Boc-7-phenyl-5-hepten-1-amine |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₄ / CuI / Et₃N | N-Boc-5-alkynyl-1-pentylamine |

This table outlines potential intermolecular cross-coupling reactions for N-protected 5-bromo-1-pentylamine based on established methodologies for similar bromo-substituted substrates. nih.govmdpi.com

Stereochemical Considerations in Transformations Involving 5-Bromo-1-pentylamine, Hydrochloride

When a chiral center is present in the 5-bromo-1-pentylamine backbone, or is formed during a reaction, stereochemical outcomes become a critical consideration. The hydrochloride salt itself is achiral. However, if a substituent were introduced to create a stereocenter, for example at C-2, the stereochemistry of subsequent reactions would depend on the mechanism.

SN2 Reactions: In reactions proceeding through a classic SN2 mechanism, such as the intramolecular cyclization to form a piperidine ring or intermolecular substitution by a nucleophile at the C-Br bond, inversion of configuration at the carbon bearing the bromine would be expected.

Radical Reactions: If a reaction proceeds via a radical intermediate, for instance through the formation of an alkyl radical at the carbon bearing the bromine, any pre-existing stereochemistry at that center would be lost. The resulting radical is typically trigonal planar, leading to racemization upon subsequent reaction.

The stereochemistry of reactions involving haloalkanes is a well-studied area, and these general principles are applicable to derivatives of 5-bromo-1-pentylamine. researchgate.net For instance, in the synthesis of enantiomerically pure substituted piperidines, the stereochemistry of the starting material, often a chiral amino acid, dictates the final product's stereochemistry through stereospecific cyclization reactions. nih.gov

Applications of 5 Bromo 1 Pentylamine, Hydrochloride As a Chemical Building Block

Precursor in Complex Organic Molecule Construction

The dual reactivity of 5-bromo-1-pentylamine, hydrochloride enables its use in the synthesis of diverse and complex organic structures. The nucleophilic primary amine and the electrophilic carbon bearing the bromine atom can undergo sequential or independent reactions to build intricate molecular frameworks.

Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in natural products and pharmaceuticals. researchgate.net The structure of 5-bromo-1-pentylamine is well-suited for the synthesis of saturated nitrogenous rings, particularly piperidines, through intramolecular cyclization. nih.govorganic-chemistry.orgbuchler-gmbh.com

In a typical synthetic approach, the primary amine of 5-bromo-1-pentylamine can be first functionalized, for example, through acylation or alkylation. Subsequent treatment with a base can then induce an intramolecular nucleophilic substitution, where the nitrogen atom displaces the bromide to form the six-membered piperidine (B6355638) ring. The reaction conditions can be tuned to favor this cyclization. nih.gov For instance, the use of a non-nucleophilic base is crucial to prevent competing intermolecular reactions. This strategy provides a straightforward route to substituted piperidine derivatives, which are key structural motifs in many biologically active compounds. ajchem-a.comnih.gov

Table 1: Intramolecular Cyclization to form Piperidine Derivatives

| Reactant | Conditions | Product | Application of Product |

| N-substituted 5-bromo-1-pentylamine | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., Acetonitrile, DMF) | N-substituted piperidine | Core scaffold in pharmaceuticals |

This table illustrates a general reaction scheme for the synthesis of piperidine derivatives from this compound.

Formation of Polycyclic and Macrocyclic Architectures

The bifunctional nature of 5-bromo-1-pentylamine also lends itself to the construction of larger, more complex structures like polycyclic and macrocyclic compounds. Macrocycles are of significant interest in medicinal chemistry and materials science due to their unique structural and functional properties. nih.govnih.gov

One common strategy for macrocyclization involves the reaction of a dihaloalkane with a diamine. nih.gov 5-Bromo-1-pentylamine can be envisioned as a key component in such syntheses. For example, two molecules of 5-bromo-1-pentylamine could be coupled with a diamine to form a longer, linear precursor containing two secondary amine groups and two terminal bromine atoms. This intermediate could then undergo an intramolecular cyclization under high-dilution conditions to yield a macrocyclic polyamine. Alternatively, 5-bromo-1-pentylamine can react with itself under appropriate conditions to form a cyclic dimer or larger macrocycles. The formation of these macrocyclic structures is a powerful method for creating host molecules for ions or small organic molecules. nih.gov

Role in Pharmaceutical Intermediate Synthesis (Chemical Pathways Only)

This compound is a valuable precursor in the synthesis of various pharmaceutical intermediates. Its ability to introduce a flexible five-carbon chain with a reactive handle makes it a useful tool for medicinal chemists.

Intermediates for Migraine Treatment Analogues (e.g., Naratriptan precursors)

Naratriptan is a second-generation triptan drug used for the treatment of migraine headaches. google.com The synthesis of Naratriptan and its analogues often involves the construction of a key indole-piperidine framework. One of the pivotal intermediates in several reported syntheses of Naratriptan is 5-bromo-3-(1-methyl-1,2,3,6-tetrahydro-pyridin-4-yl)-1H-indole. This intermediate is typically formed by the reaction of 5-bromoindole (B119039) with N-methyl-4-piperidone. google.comgoogle.com

The resulting tetrahydropyridine-substituted bromoindole then undergoes a Heck reaction with an appropriate vinylsulfonamide derivative. This palladium-catalyzed cross-coupling reaction is a cornerstone in the synthesis of many complex molecules. Subsequent hydrogenation of the double bond in the tetrahydropyridine (B1245486) ring and the vinyl group affords Naratriptan. google.com While this specific pathway starts with 5-bromoindole, the structural motif of a bromo-functionalized aromatic system linked to a nitrogen-containing heterocycle highlights the type of chemistry where a molecule like 5-bromo-1-pentylamine could serve as a precursor for analogous structures.

Building Blocks for PROTAC Linkers and Related Modulators

Proteolysis-targeting chimeras (PROTACs) are an emerging class of therapeutic agents that function by inducing the degradation of target proteins. nih.govfrontiersin.orgnih.gov A PROTAC molecule consists of two ligands—one that binds to the target protein and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. frontiersin.orgnih.govresearchgate.net The nature and length of this linker are critical for the efficacy of the PROTAC. nih.gov

Alkyl chains are one of the most common motifs used as PROTAC linkers due to their flexibility and ease of synthesis. nih.govresearchgate.net this compound is an ideal building block for the synthesis of such linkers. Its primary amine can be used to attach to one of the ligands (either the "warhead" that binds the protein of interest or the E3 ligase ligand) through an amide bond formation or other coupling chemistries. The terminal bromine then provides a reactive site for connecting to the second ligand, completing the assembly of the heterobifunctional PROTAC molecule. The five-carbon chain offers a suitable length for many PROTAC applications, allowing for the necessary proximity between the target protein and the E3 ligase. nih.gov

Table 2: General Synthesis of a PROTAC using an Alkyl Linker

| Component 1 | Component 2 | Coupling Reaction | Product |

| Warhead-Linker (from 5-bromo-1-pentylamine) | E3 Ligase Ligand | Nucleophilic Substitution | PROTAC Molecule |

| E3 Ligase Ligand-Linker (from 5-bromo-1-pentylamine) | Warhead | Nucleophilic Substitution | PROTAC Molecule |

This table outlines the general strategy for incorporating this compound into a PROTAC molecule.

Components in the Synthesis of Specific Inhibitor Scaffolds

The development of small molecule inhibitors, particularly for protein kinases, is a major focus of modern drug discovery. ed.ac.uk Many kinase inhibitors feature heterocyclic scaffolds that are designed to fit into the ATP-binding pocket of the enzyme. nih.goved.ac.uk The piperidine ring, which can be synthesized from 5-bromo-1-pentylamine as described in section 4.1.1, is a common structural element in a variety of inhibitor scaffolds. nih.govajchem-a.comnih.gov

The incorporation of a piperidine ring can provide a rigid scaffold that correctly orients other functional groups for optimal binding to the target protein. nih.gov Furthermore, the pentylamine chain itself can be used to construct other parts of an inhibitor. For example, the amine can be functionalized to introduce specific side chains that can form key interactions, such as hydrogen bonds, with the target enzyme. The alkyl chain can also be incorporated into larger ring systems, including bicyclic structures, which can further constrain the conformation of the inhibitor and enhance its binding affinity and selectivity. nih.govnih.gov The versatility of 5-bromo-1-pentylamine allows for its use in creating a diverse range of inhibitor scaffolds tailored to specific biological targets. nih.gov

Utilization in Polymer Chemistry and Material Science

The dual functionality of this compound, makes it a valuable monomer for the synthesis of functional polymers and for the chemical modification of materials to impart specific properties such as improved adhesion, hydrophilicity, or antimicrobial activity.

This compound, can serve as a key monomer in the synthesis of various functional polymers, including polyamides and polyurethanes. The primary amine group can readily participate in polymerization reactions, while the terminal bromine atom remains available for post-polymerization modifications.

In the synthesis of polyamides, the amine group of 5-bromo-1-pentylamine can react with dicarboxylic acids or their derivatives, such as diacyl chlorides, through condensation polymerization. researchgate.net This reaction forms amide linkages, creating a polymer backbone. The pendant bromo-pentyl groups along the polymer chain can then be subjected to further chemical transformations. For instance, these bromine atoms can be converted to other functional groups through nucleophilic substitution reactions, allowing for the introduction of side chains with specific functionalities. This approach is instrumental in creating "designer" lactam monomers for applications in the biomedical field, such as in antimicrobial agents and drug delivery scaffolds. nih.gov

The general scheme for the polycondensation of 5-bromo-1-pentylamine with a diacyl chloride is depicted below:

n H₂N-(CH₂)₅-Br·HCl + n ClOC-R-COCl → [-HN-(CH₂)₅-Br-OC-R-CO-]ₙ + 2n HCl

This resulting brominated polyamide can be further modified. For example, the bromine can be substituted by azide (B81097) groups, which can then be used in "click" chemistry reactions to attach a wide variety of molecules. This modular approach is highly efficient for creating a library of functional polymers with diverse properties from a single parent polymer.

Similarly, the amine group can react with diisocyanates to form polyureas or with phosgene (B1210022) or its equivalents to form polyisocyanates, which are precursors to polyurethanes. The presence of the bromine atom in these polymers opens up possibilities for creating materials with enhanced flame retardancy or for subsequent cross-linking reactions.

Table 1: Potential Polymer Architectures from this compound

| Polymer Type | Co-monomer | Key Linkage | Pendant Functional Group |

|---|---|---|---|

| Polyamide | Diacyl Chloride | Amide | - (CH₂)₅-Br |

This table illustrates potential polymer structures that can be synthesized using this compound, as a monomer.

The amphiphilic potential of molecules derived from this compound, makes it a valuable precursor in the synthesis of surfactants and functional coatings.

Surfactants: Cationic surfactants, particularly those containing quaternary ammonium (B1175870) groups, are known for their antimicrobial properties and are used in various applications, from disinfectants to fabric softeners. nih.gov 5-Bromo-1-pentylamine can be readily converted into a cationic surfactant. The synthesis typically involves the quaternization of the amine group with an alkyl halide, followed by the reaction of the terminal bromine with a tertiary amine to form a second quaternary ammonium salt, resulting in a bolaamphiphile. Alternatively, the bromine can be reacted first to introduce a hydrophobic tail, and then the amine can be quaternized.

For example, reacting 5-bromo-1-pentylamine with a tertiary amine like trimethylamine (B31210) would yield a quaternary ammonium compound with a terminal bromine. This intermediate can then react with another nucleophile to introduce further functionality. The synthesis of cationic surfactants from bromoalkanes and amines is a well-established method. nih.gov

Coatings: In the realm of material science, 5-bromo-1-pentylamine can be used to modify surfaces and create functional coatings. The amine group can be used to anchor the molecule to a surface, for example, by reacting with epoxy or isocyanate groups on a substrate. The terminal bromine then provides a reactive handle for grafting polymers or other molecules onto the surface using techniques like atom transfer radical polymerization (ATRP). This "grafting from" approach allows for the creation of dense polymer brushes on a surface, which can significantly alter its properties, such as wettability, biocompatibility, and lubricity. Benzoxazine-based coatings, for instance, can be synthesized from phenols, amines, and formaldehyde (B43269) to create materials with excellent anti-corrosive properties and hydrophobicity. mdpi.com

Contributions to Agrochemical and Flavor/Fragrance Compound Synthesis

The reactivity of the amine and bromo groups in this compound, also makes it a useful intermediate in the synthesis of specialized organic molecules for the agrochemical and flavor and fragrance industries.

Many biologically active molecules used in agriculture contain amine or nitrogen-containing heterocyclic moieties. This compound, can serve as a precursor to introduce a functionalized five-carbon chain into these structures. The amine group can be a nucleophile in reactions to build heterocyclic rings, or it can be acylated to form amide-containing pesticides. researchgate.netnih.gov

For instance, the diamide (B1670390) class of insecticides, which includes commercial products like chlorantraniliprole, features an anthranilic diamide core. researchgate.net The synthesis of analogues could potentially involve intermediates derived from haloamines. The bromo-pentylamine could be used to introduce an N-alkylated side chain with a terminal bromine that can be further functionalized. For example, pyrazole-containing fungicides and insecticides are of significant commercial importance. nih.gov The synthesis of novel derivatives in this class often involves the reaction of pyrazole (B372694) carboxylic acids with various amines to create active diamide compounds. nih.gov

The general strategy would involve using the amine functionality to connect to a core scaffold of a known pesticide class, with the bromo-terminated pentyl chain offering a site for further modification to fine-tune the biological activity, solubility, and metabolic stability of the final compound.

Table 2: Potential Agrochemical Scaffolds Incorporating a 5-Aminopentyl Moiety

| Agrochemical Class | Potential Role of 5-Bromo-1-pentylamine | Resulting Structural Feature |

|---|---|---|

| Diamide Insecticides | Amine reactant with a carboxylic acid | N-pentyl-bromide amide side chain |

| Triazole Fungicides | Introduction of a functionalized side chain | N-(5-bromopentyl)triazole derivative |

This table outlines the prospective roles of this compound, in the synthesis of various classes of agrochemicals.

The synthesis of aroma chemicals often involves the creation of molecules with specific functional groups and carbon skeletons that elicit a particular olfactory response. Nitrogen-containing compounds, while less common than esters and aldehydes in perfumery, can contribute unique and powerful notes, such as green, floral, or animalic scents.

5-Bromo-1-pentylamine can be a starting material for various aroma compounds. The amine group can be converted into other functionalities, such as an isothiocyanate or a nitrile, which are present in some natural and synthetic odorants. The terminal bromine allows for chain extension or cyclization reactions. For example, intramolecular cyclization via the reaction of the amine with the bromo-terminated chain (after deprotonation) could lead to the formation of piperidine, a heterocyclic structure found in some alkaloids with characteristic odors.

Furthermore, the reaction of the amine with aldehydes or ketones can form Schiff bases, which themselves can be aroma compounds or can be intermediates for the synthesis of more complex fragrant molecules. The bromo-terminated chain could be used to attach the molecule to a larger, less volatile carrier, creating a "pro-fragrance" that releases the volatile aroma compound slowly over time.

Advanced Spectroscopic and Analytical Characterization Methodologies for 5 Bromo 1 Pentylamine, Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy of 5-Bromo-1-pentylamine, Hydrochloride is expected to reveal distinct signals corresponding to the different sets of protons in its aliphatic chain. The chemical shift of these protons is influenced by the electronegativity of the adjacent bromine atom and the ammonium (B1175870) group. Protons closer to these electron-withdrawing groups will be deshielded and appear at a lower field (higher ppm value). researchgate.netnist.gov

The protonated amine (NH₃⁺) protons typically appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. researchgate.net The methylene (B1212753) group adjacent to the bromine atom (α-CH₂) is anticipated to be the most downfield of the alkyl protons, likely appearing in the range of 3.4-3.6 ppm. The methylene group next to the ammonium group (ε-CH₂) would also be shifted downfield, typically in the range of 2.9-3.1 ppm. The other methylene groups in the pentyl chain (β, γ, δ-CH₂) would resonate at higher fields, generally between 1.4 and 2.0 ppm, with predictable multiplicities based on spin-spin coupling with neighboring protons. nist.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H₂NH - | Variable (Broad Singlet) | s (br) |

| Br-CH₂ -CH₂-CH₂-CH₂-CH₂-NH₃⁺ | 3.4 - 3.6 | t |

| Br-CH₂-CH₂ -CH₂-CH₂-CH₂-NH₃⁺ | 1.8 - 2.0 | p |

| Br-CH₂-CH₂-CH₂ -CH₂-CH₂-NH₃⁺ | 1.4 - 1.6 | p |

| Br-CH₂-CH₂-CH₂-CH₂ -CH₂-NH₃⁺ | 1.6 - 1.8 | p |

| Br-CH₂-CH₂-CH₂-CH₂-CH₂ -NH₃⁺ | 2.9 - 3.1 | t |

Note: Predicted values are based on general principles and data from similar structures. Actual values may vary based on solvent and experimental conditions. t = triplet, p = pentet, s = singlet, br = broad.

Carbon-13 NMR Spectroscopic Analysis

In the Carbon-13 (¹³C) NMR spectrum of this compound, five distinct signals are expected, corresponding to the five carbon atoms of the pentyl chain. Similar to ¹H NMR, the chemical shifts are influenced by the electronegative bromine and nitrogen atoms. docbrown.infodocbrown.info The carbon atom bonded to the bromine (C1) will be the most deshielded among the carbons, typically resonating in the 30-40 ppm range. docbrown.info The carbon adjacent to the ammonium group (C5) will also experience a downfield shift, generally appearing in the 40-50 ppm range. The remaining methylene carbons (C2, C3, C4) will have chemical shifts in the typical aliphatic region, generally between 20 and 35 ppm. youtube.com The relative peak intensities in ¹³C NMR are not typically proportional to the number of carbons. youtube.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C H₂-Br | 32 - 36 |

| CH₂-C H₂-Br | 30 - 34 |

| CH₂-C H₂-CH₂-Br | 23 - 27 |

| C H₂-CH₂-NH₃⁺ | 27 - 31 |

| C H₂-NH₃⁺ | 39 - 43 |

Note: Predicted values are based on general principles and data from similar structures. Actual values may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between adjacent protons in the pentyl chain. sdsu.eduacs.org Cross-peaks would be observed between the protons of C1 and C2, C2 and C3, C3 and C4, and C4 and C5, confirming the connectivity of the aliphatic backbone. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. sdsu.eduacs.org This experiment would definitively link the proton assignments from the ¹H NMR spectrum to the carbon assignments from the ¹³C NMR spectrum, providing a clear and accurate map of the H-C bonds within the molecule. youtube.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of 5-Bromo-1-pentylamine. The molecular formula of the free base is C₅H₁₂BrN. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, resulting in two molecular ion peaks (M⁺ and M+2) of almost equal intensity. libretexts.org HRMS can confirm the molecular formula by matching the experimentally measured accurate mass to the calculated theoretical mass.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is highly effective for assessing the purity of volatile compounds and for identifying impurities. chemicalbook.com For the analysis of 5-Bromo-1-pentylamine, it may be necessary to derivatize the amine group to increase its volatility and thermal stability for GC analysis.

The mass spectrum obtained from GC-MS provides a fragmentation pattern that serves as a molecular fingerprint. For 5-Bromo-1-pentylamine, common fragmentation pathways would include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a characteristic fragmentation for amines, leading to the formation of a stable immonium ion. libretexts.orgresearchgate.net For 5-Bromo-1-pentylamine, this would result in a prominent peak at m/z 30 ([CH₂=NH₂]⁺).

Loss of Bromine: Cleavage of the C-Br bond would result in a fragment corresponding to the loss of a bromine radical (M - 79 or M - 81). sdsu.eduuvic.ca

Alkyl Chain Fragmentation: A series of peaks separated by 14 mass units (corresponding to CH₂ groups) would be expected due to the fragmentation of the pentyl chain. libretexts.org

The mass spectrum of the related compound 1-pentanamine shows a base peak at m/z 30, which is indicative of alpha-cleavage, and other significant peaks resulting from the loss of alkyl fragments. nist.gov The mass spectrum of 5-bromo-1-pentene (B141829) also shows characteristic fragmentation, including the loss of the bromine atom. nist.gov

Table 3: Predicted Key Mass Fragments for 5-Bromo-1-pentylamine

| m/z | Predicted Fragment | Fragmentation Pathway |

| 201/203 | [C₅H₁₂BrN]⁺ | Molecular Ion (free base) |

| 122 | [C₅H₁₂N]⁺ | Loss of Br radical |

| 30 | [CH₂NH₂]⁺ | Alpha-cleavage |

Note: m/z values are for the most abundant isotopes. The presence of bromine will result in characteristic M and M+2 peaks.

Computational Chemistry and Theoretical Studies of 5 Bromo 1 Pentylamine, Hydrochloride

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure of 5-Bromo-1-pentylamine, Hydrochloride and how its shape influences its properties. lumenlearning.com These studies focus on the different spatial arrangements of atoms, known as conformations, that arise from rotation around single bonds. chemistrysteps.com

The five-carbon chain of this compound can adopt numerous conformations due to rotation around the carbon-carbon single bonds. youtube.com The stability of these conformers is primarily governed by torsional and steric strains. bkcc.ac.in The most stable conformations tend to minimize these strains by adopting staggered arrangements, where the substituents on adjacent carbon atoms are as far apart as possible. chemistrysteps.com

The key conformations are described by dihedral angles, with the most energetically favorable being the anti conformation (180° dihedral angle) and the less stable but still common gauche conformation (60° dihedral angle). bkcc.ac.in Eclipsed conformations, where substituents are aligned, are energetically unfavorable due to increased torsional and steric strain. lumenlearning.com For the pentane (B18724) chain, an all-staggered, anti-periplanar arrangement of the carbon backbone is generally the lowest in energy. libretexts.org

Table 1: Estimated Relative Energies of Alkane Chain Conformations

| Conformation | Dihedral Angle (approx.) | Relative Energy (kcal/mol) | Stability |

|---|---|---|---|

| Anti | 180° | 0 | Most Stable |

| Gauche | 60° | ~0.9 | Less Stable |

| Eclipsed | 0° | >3.0 | Least Stable |

Note: These are generalized values for a butane (B89635) fragment and serve to illustrate the energy differences. The actual values for this compound would be influenced by the substituents.

The presence of the terminal bromo and protonated amine groups significantly influences the conformational preferences of the molecule. These bulky and polar groups introduce additional steric and electrostatic interactions. The bromo group, being an electron-withdrawing halogen, and the positively charged ammonium (B1175870) group can engage in dipole-dipole interactions and potentially intramolecular hydrogen bonding, which can affect the stability of certain conformations. bkcc.ac.in

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations provide a detailed picture of the electronic structure of this compound, which is fundamental to understanding its reactivity. youtube.com These calculations can determine the distribution of electrons within the molecule and identify the regions most likely to participate in chemical reactions.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comtaylorandfrancis.com The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. numberanalytics.com

For this compound, the HOMO is expected to be localized primarily on the bromine atom, due to its lone pair electrons, and to some extent on the nitrogen atom of the amine group, despite its protonation. The LUMO is likely to be associated with the antibonding orbitals of the carbon-bromine (C-Br) and carbon-nitrogen (C-N) bonds. The analysis of these orbitals can predict how the molecule will interact with other reagents. researchgate.net For instance, a nucleophilic attack would likely be directed towards the carbon atom attached to the bromine, which would be influenced by the LUMO's characteristics.

Table 2: Predicted Frontier Molecular Orbital Characteristics for this compound

| Orbital | Predicted Primary Location | Role in Reactivity |

|---|---|---|

| HOMO | Bromine atom, Nitrogen atom | Nucleophilic character, electron donation |

Transition state theory is a cornerstone of computational reaction chemistry, used to map the energy profile of a chemical reaction and identify the transition state—the highest energy point along the reaction coordinate. ucsb.edu By calculating the structure and energy of the transition state, chemists can understand the mechanism of a reaction and predict its rate. rsc.org

For reactions involving this compound, such as nucleophilic substitution at the carbon bearing the bromine, transition state calculations can be employed. researchgate.net These calculations would model the approach of a nucleophile, the breaking of the C-Br bond, and the formation of a new bond. The calculation involves finding a first-order saddle point on the potential energy surface, which corresponds to the transition state structure. scm.com Verifying the transition state involves a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. scm.com Such studies can provide detailed insights into the stereochemistry and regioselectivity of reactions involving this compound.

Predictive Spectroscopy using Computational Methods (e.g., NMR Chemical Shift Prediction)

Computational methods have become increasingly accurate in predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov This is particularly useful for structure elucidation and confirmation. nih.gov

For this compound, the ¹H NMR spectrum can be predicted by calculating the magnetic shielding of each proton in the molecule's computed equilibrium geometry. The chemical shift of a proton is influenced by its electronic environment. libretexts.org Protons near electronegative atoms, like bromine and nitrogen, are deshielded and will appear at a lower field (higher ppm value) in the NMR spectrum. libretexts.orgyoutube.com

The protons on the carbon adjacent to the bromine atom (C5) and the protons on the carbon adjacent to the ammonium group (C1) are expected to have the highest chemical shifts. The influence of these electron-withdrawing groups diminishes with distance along the alkyl chain. youtube.com

Table 3: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Position | Approximate Predicted Chemical Shift (ppm) | Influencing Factors |

|---|---|---|

| H on C1 (-CH₂NH₃⁺) | 3.0 - 3.5 | Proximity to the electron-withdrawing ammonium group. |

| H on C2 (-CH₂-) | 1.6 - 2.0 | Standard alkyl proton, moderate influence from the ammonium group. |

| H on C3 (-CH₂-) | 1.4 - 1.8 | Standard alkyl proton, minimal influence from terminal groups. |

| H on C4 (-CH₂-) | 1.7 - 2.2 | Moderate influence from the bromine atom. |

| H on C5 (-CH₂Br) | 3.2 - 3.7 | Proximity to the electronegative bromine atom. |

Note: These are estimated ranges. The actual chemical shifts can be affected by the solvent and other experimental conditions.

Future Directions and Emerging Research Avenues for 5 Bromo 1 Pentylamine, Hydrochloride

Development of Enantioselective and Diastereoselective Synthetic Approaches

The synthesis of chiral amines and haloamines is a significant focus in medicinal chemistry and organic synthesis. While 5-bromo-1-pentylamine is achiral, its derivatives often contain stereocenters, making the development of stereoselective synthetic methods a critical research avenue.

Future work will likely concentrate on catalytic enantioselective methods to produce optically pure haloamines. nih.govacs.org Advances in organocatalysis and transition-metal catalysis are enabling the stereoselective difunctionalization of alkenes and alkynes. nih.govacs.org For instance, strategies involving the catalytic enantioselective aminohalogenation of π-systems could be adapted to create chiral analogs of 5-bromo-1-pentylamine. nih.gov Such methods often employ chiral ligands in combination with metal catalysts (e.g., copper, palladium) to control the stereochemical outcome of the reaction.

Another promising area is the development of enzyme-catalyzed reactions. Biocatalysis, particularly through the use of transaminases or halogenases, could offer a highly selective and environmentally benign route to chiral haloamines. The high degree of selectivity inherent in enzymatic processes can lead to products with very high enantiomeric excess. Research into the copper-catalyzed propargylic amination using amine hydrochloride salts has already demonstrated a path toward highly enantioselective synthesis, a method that could be explored for producing chiral derivatives starting from or incorporating the 5-bromo-1-pentylamine scaffold. researchgate.net

Table 1: Potential Stereoselective Synthetic Strategies

| Synthetic Strategy | Catalyst/Reagent Type | Potential Outcome | Research Focus |

|---|---|---|---|

| Asymmetric Aminohalogenation | Chiral Lewis Acid or Brønsted Acid Catalysts | Enantiomerically enriched haloamines | Design of new catalysts and reaction conditions for acyclic substrates. nih.govacs.org |

| Enantioselective C-H Amination | Chiral Rhodium or Iron Catalysts | Direct installation of amine functionality at a specific stereocenter | Development of catalysts that can functionalize C-H bonds in haloalkane precursors. |

| Biocatalytic Halogenation/Amination | Engineered Halogenases or Transaminases | High enantiomeric and regioselectivity under mild conditions | Enzyme screening and protein engineering to create enzymes with desired substrate specificity. |

| Kinetic Resolution | Lipases or other Hydrolases | Separation of a racemic mixture of a derivatized haloamine | Development of efficient resolution processes for haloamine derivatives. |

Exploration of Novel Catalytic Transformations and Reaction Conditions

The dual functionality of 5-bromo-1-pentylamine, hydrochloride invites the exploration of novel catalytic reactions that can selectively target either the amine or the bromide group, or engage both in sequential or cascade reactions.

The alkyl bromide moiety is a prime handle for cross-coupling reactions. Palladium-catalyzed reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, could be further optimized for substrates like 5-bromo-1-pentylamine. researchgate.net Research into more active and stable catalysts, including those based on electron-deficient ferrocene-based ligands, could improve the efficiency of coupling the bromo-group with a wide range of (hetero)aryl boronic acids and other coupling partners. researchgate.net

The amine group can be a directing group or a nucleophile in various transformations. Recent advances in radical chemistry offer new pathways for C-H functionalization and amination. nih.gov For example, radical-based multicomponent reactions could enable the one-pot synthesis of complex molecules from simple precursors, including [1.1.1]propellane, using an amine source. nih.gov Applying these emerging concepts to 5-bromo-1-pentylamine could lead to novel molecular scaffolds. Furthermore, photocatalysis is an expanding field that could enable new transformations under mild conditions, such as the generation of radicals for subsequent C-C or C-N bond formation.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow and automated platforms offers significant advantages in terms of safety, scalability, efficiency, and reproducibility. neuroquantology.comnih.gov this compound is well-suited for integration into these modern synthetic workflows.

Flow chemistry is particularly advantageous for handling hazardous reagents or highly exothermic reactions safely. amt.ukresearchgate.net Halogenation and amination reactions, which are central to the synthesis and derivatization of this compound, can be performed with superior heat and mass transfer in flow reactors, leading to cleaner products and higher yields. amt.uk The continuous nature of flow systems allows for seamless multi-step syntheses, where the output of one reactor is directly fed into the next, minimizing the need for intermediate isolation and purification. nih.gov This approach is ideal for the multi-step derivatization of 5-bromo-1-pentylamine.

Automated synthesis platforms, often utilizing pre-packed reagent capsules or 96-well plates, are revolutionizing medicinal chemistry by accelerating the creation of compound libraries. synplechem.comresearchgate.net Protocols for automated amide synthesis from amines or their hydrochloride salts are already established and could be readily applied to 5-bromo-1-pentylamine. researchgate.nethud.ac.uk Future research will focus on developing a broader range of capsule-based reactions, including various cross-coupling and functional group interconversion reactions, to fully automate the production of diverse libraries based on the 5-bromo-1-pentylamine scaffold for high-throughput screening.

Table 2: Advantages of Modern Synthesis Platforms for 5-Bromo-1-pentylamine

| Platform | Key Advantages | Relevant Applications |

|---|---|---|

| Flow Chemistry | Enhanced safety, improved heat/mass transfer, scalability, integration of multi-step reactions. neuroquantology.comnih.gov | Halogenations, nitrations, hydrogenations, synthesis of API intermediates. amt.uknih.gov |

| Automated Synthesis | High-throughput library synthesis, standardization, reduced manual labor. synplechem.comresearchgate.net | Parallel amide synthesis, Suzuki-Miyaura cross-couplings, PROTAC assembly. synplechem.comresearchgate.net |

Applications in Chemical Biology (Focusing on chemical tagging and derivatization for probes)

The bifunctional nature of 5-bromo-1-pentylamine makes it an excellent scaffold for applications in chemical biology, particularly for creating chemical probes and for the derivatization of biomolecules. nih.govyoutube.com A chemical probe is a small molecule used to study and manipulate biological systems. nih.govnih.gov

The primary amine can be used to attach the molecule to a biomolecule of interest or a reporter tag (like a fluorophore), while the alkyl bromide can serve as a reactive handle for "click chemistry" or for covalent attachment to a protein target. nih.gov For instance, the bromide can be converted to an azide (B81097) or an alkyne, creating a bioorthogonal handle. This allows the tagged biomolecule to be specifically labeled in a complex biological environment. nih.gov

Future research will focus on designing and synthesizing novel probes based on this scaffold. This includes the development of:

Activity-Based Probes (ABPs): The alkyl bromide can act as a weak electrophile to covalently label the active site of specific enzymes.

Photoaffinity Probes: The scaffold could be modified with a photoreactive group (like a diazirine) to allow for light-induced covalent cross-linking to interacting proteins.

Bifunctional Molecules and Degraders (e.g., PROTACs): The molecule can serve as a linker to connect a protein-targeting ligand with an E3 ligase-recruiting moiety, leading to the targeted degradation of a specific protein. The development of capsule-based automated synthesis is already being applied to the efficient assembly of PROTAC-like molecules. synplechem.com

The ability to attach detectable tags like fluorescent dyes or biotin (B1667282) to biomolecules is fundamental for techniques such as cellular imaging and diagnostic assays. youtube.com The amine group of 5-bromo-1-pentylamine provides a convenient point of attachment for these tags, while the bromo- group allows for further functionalization or conjugation. youtube.com

Advancements in Materials Science Applications via Functionalization

The dual reactivity of 5-bromo-1-pentylamine also makes it a valuable tool for the functionalization of polymers and other materials, enabling the creation of advanced materials with tailored properties. mdpi.com

In polymer chemistry, 5-bromo-1-pentylamine can be used as a chain-end functionalizing agent or as a monomer in polymerization reactions. For example, the amine group can initiate the ring-opening polymerization of cyclic esters, while the bromide end-group remains available for subsequent "post-polymerization" modification. This approach allows for the synthesis of well-defined block copolymers or for the grafting of polymers onto surfaces. nih.gov

Surface functionalization is another key area. The amine or bromide group can be used to covalently attach the molecule to the surface of materials like silica (B1680970), gold nanoparticles, or carbon nanotubes. mdpi.com This modification can change the surface properties (e.g., hydrophilicity) or introduce reactive handles for the subsequent attachment of other molecules, such as antimicrobial agents or targeting ligands for biomedical applications. mdpi.com Future research will likely explore the use of 5-bromo-1-pentylamine and its derivatives to create: